![molecular formula C17H17N3O3 B3051392 3-Amino-2-(3,4-dimethoxybenzyl)-3,4-dihydroquinazolin-4-one CAS No. 334498-89-4](/img/structure/B3051392.png)
3-Amino-2-(3,4-dimethoxybenzyl)-3,4-dihydroquinazolin-4-one
Overview
Description
3-Amino-2-(3,4-dimethoxybenzyl)-3,4-dihydroquinazolin-4-one, commonly known as DMQX, is a potent and selective antagonist of ionotropic glutamate receptors. It was first synthesized in the early 1990s by researchers at the University of California, San Francisco. Since then, it has been widely used in scientific research to investigate the role of glutamate receptors in various physiological and pathological processes.
Mechanism of Action
DMQX acts as a competitive antagonist of AMPA and kainate receptors by binding to the receptor and preventing the binding of glutamate, the endogenous ligand. This results in a reduction in the excitatory postsynaptic currents and a decrease in synaptic transmission.
Biochemical and Physiological Effects:
DMQX has been shown to have several biochemical and physiological effects in various experimental models. In animal studies, it has been shown to reduce seizure activity and protect against excitotoxicity-induced neuronal damage. It has also been shown to have neuroprotective effects in models of ischemia and traumatic brain injury.
Advantages and Limitations for Lab Experiments
One of the main advantages of DMQX is its selectivity for AMPA and kainate receptors, which allows for more specific investigation of the role of these receptors in various physiological and pathological processes. However, one limitation of DMQX is its relatively low solubility in water, which can make it difficult to administer in certain experimental models.
Future Directions
There are several future directions for the use of DMQX in scientific research. One potential application is in the development of novel therapeutics for neurological disorders such as epilepsy and stroke. Another potential application is in the investigation of the role of glutamate receptors in addiction and substance abuse. Additionally, DMQX could be used to investigate the role of glutamate receptors in neurodevelopmental disorders such as autism and schizophrenia.
Scientific Research Applications
DMQX has been used extensively in scientific research to investigate the role of glutamate receptors in various physiological and pathological processes. It has been shown to be a potent and selective antagonist of both AMPA and kainate receptors, two types of ionotropic glutamate receptors that are involved in synaptic plasticity and excitotoxicity.
properties
IUPAC Name |
3-amino-2-[(3,4-dimethoxyphenyl)methyl]quinazolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-22-14-8-7-11(9-15(14)23-2)10-16-19-13-6-4-3-5-12(13)17(21)20(16)18/h3-9H,10,18H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSHSZYVHMAJQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NC3=CC=CC=C3C(=O)N2N)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353071 | |
Record name | 3-amino-2-(3,4-dimethoxybenzyl)-3,4-dihydroquinazolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-(3,4-dimethoxybenzyl)-3,4-dihydroquinazolin-4-one | |
CAS RN |
334498-89-4 | |
Record name | 3-amino-2-(3,4-dimethoxybenzyl)-3,4-dihydroquinazolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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